![molecular formula C16H13NOS B5631196 N-benzyl-1-benzothiophene-2-carboxamide](/img/structure/B5631196.png)
N-benzyl-1-benzothiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves the coupling of aromatic compounds with thiophene-based structures. For example, a related compound, N-(1-Naphthyl)furan-2-carboxamide, was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by a series of reactions including treatment with P2S5 and oxidation to yield the benzothiazole derivative (А. Aleksandrov, М. М. El’chaninov, 2017). Similar methodologies may be applicable for synthesizing N-benzyl-1-benzothiophene-2-carboxamide, adjusting for the specific structural requirements.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives, including their crystal structure, can be analyzed through X-ray diffraction. A study on 1-benzothiophene-2-carboxylic acid, a structurally related compound, revealed its complex 3D arrangement characterized by hydrogen-bonded dimers and further interactions through π-π and C-H⋯π bonds, indicating a potential for similar structural complexity in N-benzyl-1-benzothiophene-2-carboxamide (Analio Dugarte-Dugarte et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving benzothiophene derivatives can include electrophilic substitution, nucleophilic addition, and other reactions specific to the functional groups present on the benzothiophene core. For instance, synthesis and reactivity studies on 2-(furan-2-yl)benzo[e][1,3]benzothiazole highlight the potential for diverse electrophilic substitution reactions, which could similarly apply to N-benzyl-1-benzothiophene-2-carboxamide depending on its substitution pattern and reaction conditions (А. Aleksandrov, М. М. El’chaninov, 2017).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMXYFCVTCXGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-benzothiophene-2-carboxamide |
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